3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride
CAS No.: 1185303-22-3
Cat. No.: VC2922633
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185303-22-3 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 3-[(2-methoxyphenyl)methoxy]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10(12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H |
| Standard InChI Key | KBUPCBOTAYPSSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1COC2CCNC2.Cl |
| Canonical SMILES | COC1=CC=CC=C1COC2CCNC2.Cl |
Introduction
3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacology. It belongs to the pyrrolidine class, which are cyclic organic compounds known for their diverse biological activities. The compound's molecular formula is C₁₃H₂₀ClNO₂, and it has a molecular weight of approximately 243.76 g/mol. This compound features a pyrrolidine ring substituted with a methoxybenzyl ether, contributing to its unique properties and potential applications.
Biological Activities and Applications
3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride is noted for its potential applications in neuropharmacology and as a tool in proteomics research. Preliminary studies suggest that derivatives of pyrrolidines can influence dopaminergic and serotonergic pathways, implicating them in therapeutic effects against disorders such as depression or anxiety.
Applications Table
| Application Area | Description |
|---|---|
| Neuropharmacology | Potential therapeutic effects on neurotransmitter systems |
| Proteomics Research | Tool for studying protein interactions and modifications |
| Pharmaceutical Development | Potential intermediate in drug synthesis |
Comparison with Related Compounds
Compounds similar to 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride include 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, which shares a similar methoxybenzyl substitution but at a different position . Another related compound is 3-(2-Methoxybenzyl)pyrrolidine oxalate, which is used in pharmaceutical development and neuroscience research due to its enhanced solubility and stability .
Related Compounds Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride | C₁₂H₁₈ClNO₂ | Similar methoxybenzyl substitution; different position |
| 3-(2-Methoxybenzyl)pyrrolidine oxalate | Not specified | Enhanced solubility and stability; used in pharmaceutical development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume